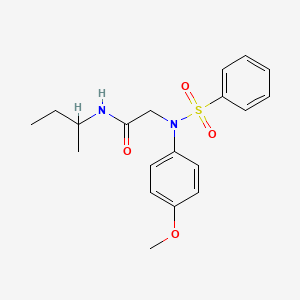
N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells and inflammatory processes. Specifically, N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators and tumor growth.
Biochemical and Physiological Effects
Studies have shown that N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (the formation of new blood vessels). N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide in lab experiments is its relatively low toxicity and good solubility in organic solvents, which makes it easier to work with than some other compounds. However, one limitation is that N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is not very water-soluble, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Other potential applications include its use as a neuroprotective agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide and its effects on various cellular processes.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with 4-methylpiperazine, followed by nitration and amidation. The resulting compound is a yellow crystalline powder that is sparingly soluble in water.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. Studies have shown that N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)18-8-5-15(23(25)26)13-17(18)19(24)20-14-3-6-16(27-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDJPNCFDXLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973718 |
Source


|
| Record name | N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
CAS RN |
5814-90-4 |
Source


|
| Record name | N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-bromo-3-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037041.png)
![N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037049.png)
![1,5-dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5037055.png)

![N-(3-chlorophenyl)-2-[3-oxo-1-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide](/img/structure/B5037081.png)
![N-(2-chlorophenyl)-2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5037088.png)
![{2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5037094.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037113.png)


![(5-chloro-2-nitrophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5037143.png)

![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)